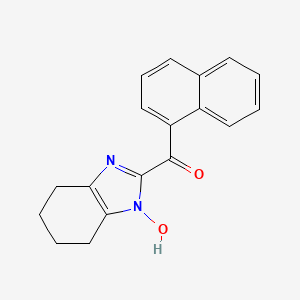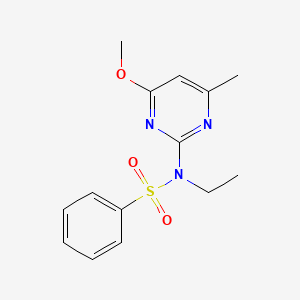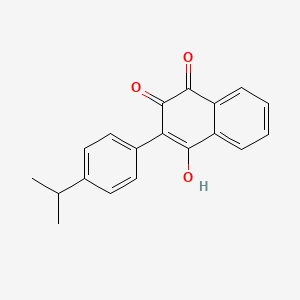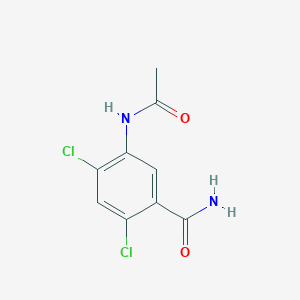acetic acid](/img/structure/B5660826.png)
[(1-adamantylacetyl)amino](4-fluorophenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-adamantylacetyl)aminoacetic acid is a compound of scientific interest due to its unique molecular structure and properties. The analysis of such a compound encompasses several aspects, including its synthesis, molecular and physical properties, chemical reactions, and chemical properties. This review aims to provide a comprehensive overview of these aspects based on the available scientific literature.
Synthesis Analysis
The synthesis of compounds with adamantane-based scaffolds, similar to (1-adamantylacetyl)aminoacetic acid, involves methods that capitalize on the unique structural features of adamantane. For instance, derivatives of adamantane have been synthesized to explore their pharmacological potential against neurodegenerative diseases, highlighting the importance of structural analysis in enhancing the compound's activity (Dembitsky, Gloriozova, & Poroikov, 2020).
Molecular Structure Analysis
The adamantane scaffold provides a rigid and three-dimensional framework that significantly influences the molecular structure and, consequently, the reactivity and interaction of the compound with biological targets. The pharmacological profile of adamantane derivatives has been extensively studied, showing that modifications on the adamantane structure can lead to compounds with potent activities against various diseases, indicating the critical role of molecular structure in determining the compound's properties and potential uses (Dembitsky, Gloriozova, & Poroikov, 2020).
Chemical Reactions and Properties
Adamantane derivatives exhibit a wide range of chemical reactions and properties due to their unique structural characteristics. These compounds have been investigated for their antiviral and neuroprotective activities, showing that the chemical properties inherent to the adamantane structure, such as stability and the ability to interact with biological molecules, play a significant role in their pharmacological effects (Spasov, Khamidova, Bugaeva, & Morozov, 2006).
Physical Properties Analysis
The physical properties of adamantane derivatives, including (1-adamantylacetyl)aminoacetic acid, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are influenced by the compound's molecular structure and can affect its pharmacokinetics and pharmacodynamics profiles. Understanding these physical properties is essential for the development of pharmaceutical formulations and for optimizing the compound's therapeutic efficacy.
Chemical Properties Analysis
The chemical properties of adamantane derivatives are characterized by their reactivity, including their ability to undergo various chemical transformations. These transformations can be utilized to modify the compound's structure and improve its pharmacological properties. The unique chemical behavior of adamantane derivatives makes them valuable in the synthesis of new therapeutic agents with enhanced activity and specificity.
Propriétés
IUPAC Name |
2-[[2-(1-adamantyl)acetyl]amino]-2-(4-fluorophenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO3/c21-16-3-1-15(2-4-16)18(19(24)25)22-17(23)11-20-8-12-5-13(9-20)7-14(6-12)10-20/h1-4,12-14,18H,5-11H2,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJSXJUHVLPDRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC(C4=CC=C(C=C4)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-(morpholin-4-ylcarbonyl)benzenesulfonamide](/img/structure/B5660762.png)

![N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-[4-(dimethylamino)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide](/img/structure/B5660775.png)
![N-(3-chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5660781.png)
![6-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-1,6-naphthyridin-5(6H)-one](/img/structure/B5660783.png)


![7-(5-ethoxy-2-furoyl)-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5660804.png)



![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5660841.png)
